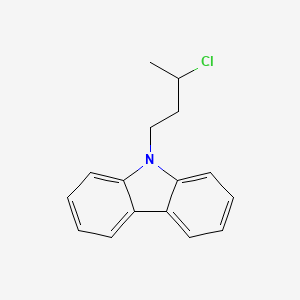
9-(3-Chlorobutyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Chlorobutyl)-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a carbazole core substituted with a 3-chlorobutyl group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorobutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Hydro derivatives of this compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-Chlorobutyl)-9H-carbazole has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 9-(3-Chlorobutyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, leading to its antimicrobial and anticancer effects . In organic electronics, its unique electronic properties facilitate charge transport and light emission .
Comparison with Similar Compounds
9-Butyl-9H-carbazole: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
9-(3-Bromobutyl)-9H-carbazole:
9-(3-Hydroxybutyl)-9H-carbazole: Hydroxyl group substitution, offering different chemical properties and biological activities.
Uniqueness: 9-(3-Chlorobutyl)-9H-carbazole stands out due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its non-chlorinated counterparts .
Properties
CAS No. |
184845-64-5 |
|---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
9-(3-chlorobutyl)carbazole |
InChI |
InChI=1S/C16H16ClN/c1-12(17)10-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12H,10-11H2,1H3 |
InChI Key |
ONCTWALQXYLQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
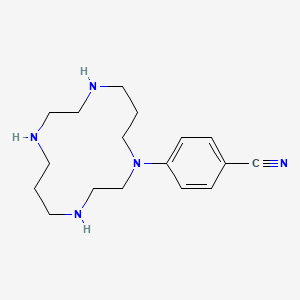
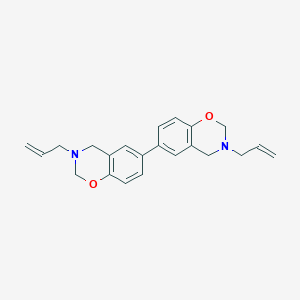

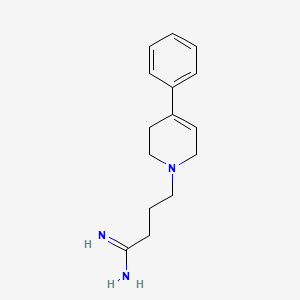
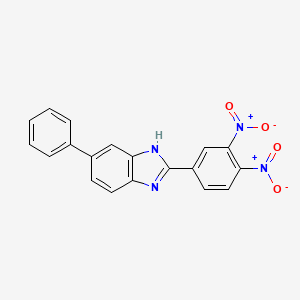
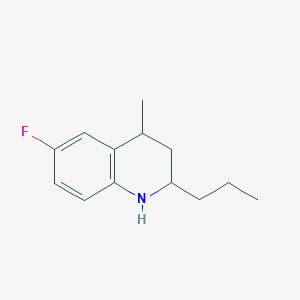
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
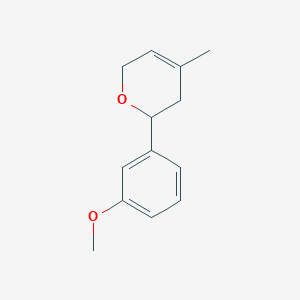
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
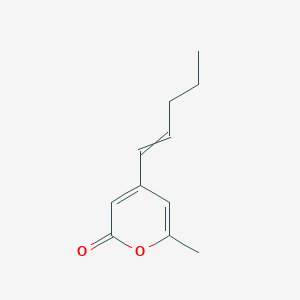
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)

![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
